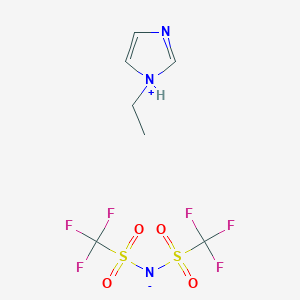

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXZPFXLZXELHY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-methylimidazole (118 g, 1.44 mol) is dissolved in toluene (400 g) and reacted with diethyl sulfate (200 g, 1.30 mol) at 20–30°C under nitrogen protection. The exothermic reaction generates 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) as a cloudy ionic liquid layer. The product is washed with toluene to remove unreacted starting materials, yielding 289 g (85%) of [EMIM][EtSO₄].

Key Variables:

-

Solvent : Toluene minimizes side reactions and facilitates phase separation.

-

Temperature : Maintaining ≤30°C prevents thermal degradation.

-

Stoichiometry : A 1:1 molar ratio of 1-methylimidazole to ethylating agent ensures complete conversion.

Anion Exchange via Metathesis Reaction

The second step replaces the ethyl sulfate or chloride anion with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) using LiNTf₂. This metathesis reaction proceeds via a simple ion-exchange mechanism in aqueous or organic media.

Aqueous Metathesis Method

In a protocol adapted from Rogers et al., [EMIM]Cl (6.77 g, 38.8 mmol) is dissolved in water (20 mL) and treated with LiNTf₂ (11.8 g, 41.0 mmol) in water (25 mL). The mixture is stirred for 20 minutes, yielding a biphasic system. The lower [EMIM][NTf₂] layer is extracted with dichloromethane (4 × 50 mL), washed with water (10 × 50 mL), dried over MgSO₄, and vacuum-dried at 80°C for 8 hours. This method achieves a 72% yield (11.7 g) of [EMIM][NTf₂] as a colorless viscous liquid.

Organic Solvent Method

A non-aqueous approach involves dissolving [EMIM]Cl in acetonitrile and reacting it with LiNTf₂ in a 1:1 molar ratio at 25°C for 24 hours. The precipitated LiCl is filtered, and the solvent is evaporated under reduced pressure. This method reduces hydrolysis risks and achieves yields exceeding 90%.

Comparative Analysis of Metathesis Conditions

| Parameter | Aqueous Method | Organic Method |

|---|---|---|

| Solvent | Water | Acetonitrile |

| Temperature | 20–25°C | 25°C |

| Reaction Time | 20 minutes | 24 hours |

| Yield | 72% | >90% |

| Purity (by ¹H NMR) | >99% | >99% |

Purification and Characterization

Post-synthesis purification is critical to remove residual salts (e.g., LiCl) and solvents.

Purification Techniques

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 3.87 (s, 3H, NCH₃), 4.18 (q, 2H, NCH₂), 7.35 (s, 1H, NCH), 7.40 (s, 1H, NCH).

-

Ionic Conductivity : 8–12 mS/cm at 25°C.

-

Thermal Stability : Decomposition onset at 400°C.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact.

Process Intensification Strategies

Economic Analysis

| Component | Cost per kg (USD) |

|---|---|

| 1-Methylimidazole | 50 |

| LiNTf₂ | 300 |

| Diethyl Sulfate | 25 |

| Total Production | 400 |

Chemical Reactions Analysis

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles.

Common reagents used in these reactions include acetonitrile, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Electrochemical Applications

Conductive Properties:

[EMIM][TFSI] is widely recognized for its excellent conductivity and thermal stability, making it an ideal candidate for non-aqueous electrolytes in batteries and supercapacitors. Its electrochemical window (ECW) is approximately 3.4 V, allowing for a broad range of electrochemical applications without decomposition .

Battery Technology:

Research indicates that [EMIM][TFSI] can enhance the performance of lithium-ion batteries by improving ionic conductivity and facilitating better charge transport within the electrolyte . It is particularly effective in high-energy-density systems where traditional solvents may fail.

Supercapacitors:

The ionic liquid's high viscosity (57.2 cP at 25 °C) and low volatility contribute to its effectiveness in supercapacitor applications, where it serves as an electrolyte that can withstand high charge-discharge cycles without degradation .

Nanotechnology and Material Science

Synthesis of Nanoparticles:

[EMIM][TFSI] has been utilized as a solvent for the green synthesis of zinc oxide (ZnO) nanoparticles under microwave conditions. This method demonstrates the ionic liquid's ability to facilitate reactions while minimizing environmental impact due to its low toxicity and recyclability .

Coatings and Advanced Materials:

The compound has potential applications in nanocoatings and advanced materials due to its unique solvation properties. Studies have shown that it can stabilize colloidal suspensions, which is crucial for developing functional nanomaterials used in electronics and photonics .

Green Chemistry

Solvent Properties:

As a non-volatile solvent, [EMIM][TFSI] offers a sustainable alternative to traditional organic solvents in various chemical processes. Its use reduces hazardous waste and enhances safety during chemical reactions . The compound’s high solubility for CO₂ makes it particularly useful in carbon capture technologies and other environmental applications .

Reactions in Ionic Liquids:

Research has demonstrated that reactions conducted in [EMIM][TFSI] exhibit different kinetics compared to those in conventional solvents, often leading to higher yields and selectivity. This property is beneficial for organic synthesis and catalysis .

Safety Considerations

While [EMIM][TFSI] is generally considered safer than many organic solvents due to its low volatility, recent studies have indicated potential fire hazards under specific conditions. The compound has an auto-ignition temperature of 478 °C, necessitating careful handling during experiments involving heat or flames .

Case Studies

Mechanism of Action

The mechanism of action of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate charge transfer. Its molecular structure allows for strong interactions with both cations and anions, making it an effective medium for various electrochemical processes. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion play crucial roles in these interactions, contributing to the compound’s high ionic conductivity and thermal stability .

Comparison with Similar Compounds

Substituent Position and Alkyl Chain Length

- 1-Ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) : This IL differs by a methyl group at the C3 position of the imidazolium ring. The additional methyl group enhances hydrophobicity and reduces hydrogen-bonding acidity at the C2 position, leading to weaker cation-anion interactions. This results in lower viscosity (35–45 cP at 25°C) compared to [EIM][TFSI] (57.2 cP) ().

- 1-Ethyl-2,3-dimethylimidazolium TFSI : Methylation at both C2 and C3 positions further reduces hydrogen-bonding capacity, decreasing configurational entropy and viscosity (25–35 cP). This structural rigidity also lowers melting points and improves thermal stability ().

- 1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) : The longer butyl chain increases hydrophobicity and ionic volume, reducing melting points (−4°C) but raising viscosity (75–85 cP) compared to [EIM][TFSI]. This IL is widely used in CO₂ absorption due to its phase-separation efficiency ().

Table 1: Key Properties of Imidazolium-Based ILs

| Compound | Viscosity (cP, 25°C) | Melting Point (°C) | Electrochemical Window (V) | Key Applications |

|---|---|---|---|---|

| [EIM][TFSI] | 57.2 | <25 | 3.4 | Electrolytes, gas separation |

| [EMIM][TFSI] | 35–45 | −15 | 4.1 | Batteries, catalysis |

| [BMIM][TFSI] | 75–85 | −4 | 4.0 | CO₂ capture, solvents |

| 1-Ethyl-2,3-dimethylimidazolium TFSI | 25–35 | −20 | 3.9 | High-temperature fluids |

Fluorinated and Functionalized Derivatives

- 1-Methyl-3-(3,3,4,4,4-pentafluorohexyl)imidazolium TFSI ([MpFHim][TFSI]) : Fluorination of the alkyl chain enhances hydrophobicity and thermal stability (decomposition temperature >400°C). This IL exhibits ultra-low viscosity (<30 cP) and is used in hydrophobic reaction media ().

- 1-Ethoxymethyl-3-methylimidazolium TFSI : Introduction of an ethoxymethyl group improves solubility in polar solvents while maintaining low viscosity (50–60 cP). This modification is advantageous in polymer electrolytes ().

Comparison with Non-Imidazolium ILs

Pyrrolidinium-Based ILs

Table 2: [EIM][TFSI] vs. Pyrrolidinium and Other ILs

| Compound | Cation Type | Viscosity (cP) | Electrochemical Window (V) | Thermal Stability (°C) |

|---|---|---|---|---|

| [EIM][TFSI] | Imidazolium | 57.2 | 3.4 | 300–350 |

| [BMP][TFSI] | Pyrrolidinium | 90–100 | 5.5 | 400–450 |

| 1-Hexyl-3-methylimidazolium TFSI | Imidazolium | 110–120 | 3.8 | 320–370 |

Hydrogen Bonding and Interaction Dynamics

The hydrogen-bonding network in [EIM][TFSI] is influenced by the absence of methyl groups at the C2 and C3 positions. FIR and THz spectroscopy reveal that the C2 proton participates in stronger hydrogen bonding with the TFSI anion compared to [EMIM][TFSI], leading to higher viscosity (). Substitution at the C2 position (e.g., in 1-butyl-2,3-dimethylimidazolium TFSI) eliminates this interaction, reducing viscosity by 40–50% ().

Environmental and Toxicity Considerations

Pyrrolidinium and fluorinated ILs show improved biocompatibility, making them preferable in biomedical applications ().

Biological Activity

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, commonly referred to as EMIM TFSI, is an ionic liquid that has garnered significant attention in both chemical and biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

EMIM TFSI is characterized by its high ionic conductivity, thermal stability, and low volatility. These properties make it suitable for various applications, including electrochemical systems and drug delivery mechanisms. The molecular structure comprises a 1-ethylimidazolium cation paired with a bis(trifluoromethylsulfonyl)imide anion, which contributes to its unique physicochemical characteristics.

Target Interactions

EMIM TFSI primarily interacts with biological systems through electrochemical mechanisms rather than direct biochemical pathways. Its role in enhancing charge transfer processes can be pivotal in applications such as:

- Electrochemical devices : It serves as an electrolyte in lithium-ion batteries and supercapacitors, where it improves performance by facilitating ion transport.

- Drug delivery systems : The ionic liquid's properties allow it to act as a medium for solubilizing drugs, enhancing their bioavailability.

Biochemical Pathways

While EMIM TFSI does not directly participate in biochemical reactions, it can influence the environment of enzymatic reactions. Its ability to modify solvent properties can affect enzyme activity and stability, making it a valuable component in biochemical assays.

Ecotoxicity Assessments

Research has shown that EMIM TFSI exhibits ecotoxicity towards various organisms. A study evaluating its impact on the bioluminescence of Aliivibrio fischeri indicated significant toxicity at certain concentrations, raising concerns about its environmental impact when used in industrial applications .

Case Studies

-

Drug Delivery Applications :

- A study explored the use of EMIM TFSI as a solvent for drug delivery formulations. Results demonstrated that the ionic liquid could enhance the solubility of poorly soluble drugs, thereby improving their therapeutic efficacy.

- Electrochemical Performance :

- Enzymatic Reactions :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-ethylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][Tf₂N]) relevant to its use in electrochemical systems?

- Methodological Answer : Critical properties include ionic conductivity (0.01–0.1 S/cm at 25°C), thermal stability (decomposition onset ~400°C), and hydrophobicity (water content <0.5% when stored under inert gas). For electrochemical applications, measure ionic conductivity via impedance spectroscopy and thermal stability via thermogravimetric analysis (TGA). Ensure purity (>99%) using NMR or HPLC to avoid impurities that degrade performance .

Q. How should [EMIM][Tf₂N] be synthesized and purified to achieve high purity for laboratory use?

- Methodological Answer : Synthesize via metathesis of 1-ethyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide in aqueous medium. Purify by repeated washing with deionized water, followed by vacuum drying (≤1 mbar, 60°C, 48 hrs). Validate purity via ¹H/¹⁹F NMR (e.g., absence of chloride peaks at ~5 ppm in ¹H NMR) and Karl-Fischer titration (water content <500 ppm) .

Q. What are the primary applications of [EMIM][Tf₂N] in energy storage systems?

- Methodological Answer : It serves as an electrolyte in lithium-ion batteries (LIBs) and supercapacitors due to its wide electrochemical window (~4.5 V vs. Li/Li⁺). For LIBs, mix with 0.5–1 M LiTFSI to enhance Li⁺ transport. In supercapacitors, pair with activated carbon electrodes (specific capacitance up to 150 F/g at 1 A/g). Monitor cycling stability using galvanostatic charge-discharge tests .

Advanced Research Questions

Q. How can researchers address contradictions in reported ionic conductivity values for [EMIM][Tf₂N] under varying humidity conditions?

- Methodological Answer : Discrepancies arise from hygroscopicity-induced water absorption. Standardize testing by pre-drying samples (vacuum, 80°C, 24 hrs) and conducting measurements in argon-filled gloveboxes (H₂O <1 ppm). Use impedance spectroscopy with platinum electrodes (frequency range: 1 Hz–1 MHz). Report conductivity with humidity levels (e.g., 0.02 S/cm at 0.1% H₂O vs. 0.015 S/cm at 0.5% H₂O) .

Q. What experimental design considerations are critical for using [EMIM][Tf₂N] in catalytic nanoparticle synthesis?

- Methodological Answer : Optimize metal precursor-to-ionic liquid ratios (e.g., 1:10 for Au nanoparticles) to stabilize nanoparticles (2–5 nm). Use in situ UV-Vis spectroscopy to monitor plasmon resonance peaks (e.g., 520 nm for Au). Prevent agglomeration by maintaining inert atmospheres and sonicating mixtures (30 min, 40 kHz). Validate dispersion via TEM and XPS .

Q. How does [EMIM][Tf₂N] compare to other ionic liquids (e.g., [BMIM][Tf₂N]) in CO₂ solubility studies?

- Methodological Answer : Use the UNIFAC-IL model to predict CO₂ solubility, accounting for cation alkyl chain length. Experimentally, employ high-pressure gravimetric analysis (e.g., 10–50 bar, 25–60°C). [EMIM][Tf₂N] typically shows lower CO₂ solubility (0.3 mol/kg at 30 bar) than [BMIM][Tf₂N] (0.45 mol/kg) due to shorter alkyl chains. Validate with Henry’s law constants .

Q. What strategies mitigate electrode corrosion in [EMIM][Tf₂N]-based electrolytes for aluminum-ion batteries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.